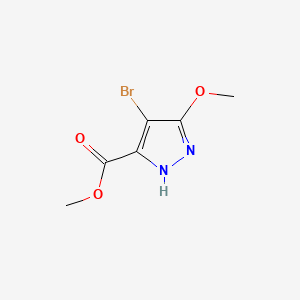
methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate, commonly known as M4B3MPC, is a chemical compound with a wide range of applications in scientific research. It is an organic compound composed of bromine, methoxy, and pyrazole groups, and is a member of the pyrazole family. This compound has been used in laboratory experiments to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It has also been used to study the biochemical and physiological effects of certain drugs and chemicals in animals.
科学的研究の応用
M4B3MPC has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It has also been used to study the biochemical and physiological effects of certain drugs and chemicals in animals. In addition, it has been used to study the metabolism of drugs and chemicals in humans, as well as to investigate the pharmacokinetics of certain drugs.
作用機序
M4B3MPC works by binding to certain enzymes in the body, such as cytochrome P450 enzymes. These enzymes are responsible for the metabolism of drugs and chemicals in the body. When M4B3MPC binds to these enzymes, it inhibits their activity, which can lead to an increased or decreased metabolism of certain drugs and chemicals.
Biochemical and Physiological Effects
M4B3MPC has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase the metabolism of certain drugs, including opioids. It has also been shown to decrease the metabolism of certain drugs, including benzodiazepines. In addition, it has been shown to affect the release of certain hormones, such as serotonin and dopamine, which can lead to changes in behavior.
実験室実験の利点と制限
M4B3MPC has several advantages for laboratory experiments. It is relatively easy to synthesize and is inexpensive to obtain. In addition, it is stable in a variety of conditions and can be stored for long periods of time. However, there are some limitations to using M4B3MPC in laboratory experiments. It can be toxic in high concentrations, and can cause skin irritation when handled. In addition, it can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for the use of M4B3MPC in scientific research. It could be used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It could also be used to study the metabolism of drugs and chemicals in humans, as well as to investigate the pharmacokinetics of certain drugs. Additionally, it could be used to study the biochemical and physiological effects of certain drugs and chemicals in animals, as well as to study the effects of certain drugs on the brain. Finally, it could be used to investigate the potential therapeutic uses of certain drugs and chemicals.
合成法
M4B3MPC is synthesized through a process known as a Grignard reaction. This reaction involves the use of a Grignard reagent, which is a chemical compound composed of magnesium and an organic halide, such as bromine. The Grignard reagent is mixed with a ketone, such as methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate, and an aprotic solvent, such as ether. The reaction produces a product that is a carboxylic acid, which can then be used in further experiments.
特性
IUPAC Name |
methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-11-5-3(7)4(8-9-5)6(10)12-2/h1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOXOWBBPSWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)



![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)


![1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B6608259.png)
